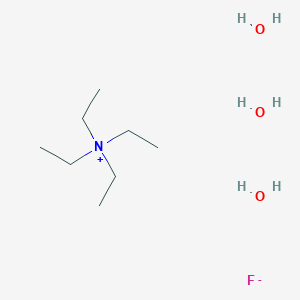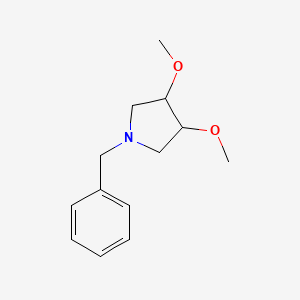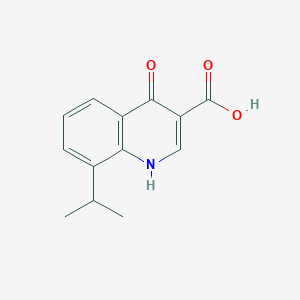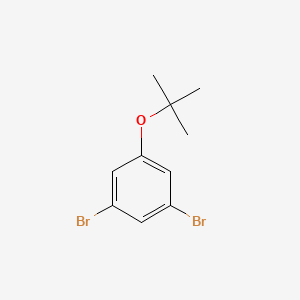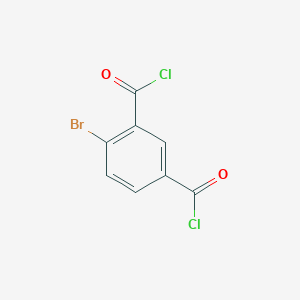
4-Bromoisophthaloyl dichloride
Vue d'ensemble
Description
4-Bromoisophthaloyl dichloride is a chemical compound with the molecular formula C8H3BrCl2O2. It is a derivative of isophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by bromine and chlorine atoms. This compound is widely used in organic synthesis and industrial applications due to its reactive nature and ability to form various derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromoisophthaloyl dichloride is typically synthesized through the reaction of 4-bromo-1,2-phenylenediamine with phthalic anhydride and phosphorus oxychloride under reflux conditions. This reaction forms 4-amino-3,5-dibromobenzamide, which is then treated with thionyl chloride to produce 4-bromo-3,5-dibromo-N-(2-chloroacetyl)benzamide. The final step involves reacting this intermediate with phthalic anhydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of isophthalic acid as a raw material, with catalysts such as N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine. The reaction is carried out in solvents like dichloroethane or methylbenzene, with phosgene serving as the chlorinating agent .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromoisophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromoisophthalic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of this compound from its precursors.
Phosgene: Employed as a chlorinating agent in industrial production.
Nucleophiles: Such as amines and alcohols, which react with this compound to form various derivatives.
Major Products Formed:
4-Bromoisophthalic Acid: Formed through hydrolysis.
Amides and Esters: Formed through reactions with amines and alcohols, respectively.
Applications De Recherche Scientifique
4-Bromoisophthaloyl dichloride has several applications in scientific research and industry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the production of high-performance polymers and resins.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 4-bromoisophthaloyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon atoms are susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and industrial applications to produce a wide range of compounds.
Comparaison Avec Des Composés Similaires
Isophthaloyl Dichloride: Similar in structure but lacks the bromine atom.
Terephthaloyl Dichloride: Another isomer of phthaloyl dichloride with different substitution patterns.
4-Chloroisophthaloyl Dichloride: Similar but with chlorine instead of bromine.
Uniqueness: 4-Bromoisophthaloyl dichloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are desired .
Propriétés
IUPAC Name |
4-bromobenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOVNVYIVMELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


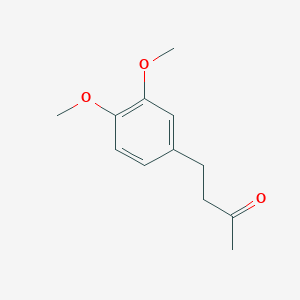
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-](/img/structure/B3147737.png)
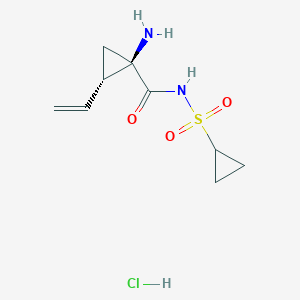




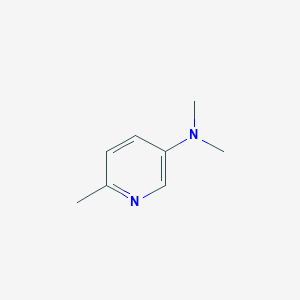
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)
